3-(Pyridin-3-yl)morpholine
Overview
Description
3-(Pyridin-3-yl)morpholine: is a heterocyclic organic compound with the molecular formula C9H12N2O . It consists of a morpholine ring substituted with a pyridine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
Chemistry: 3-(Pyridin-3-yl)morpholine is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules .
Biology: In biological research, it serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals .
Safety and Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this chemical with care, avoid dust formation, and avoid breathing mist, gas, or vapors . It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment .
Mechanism of Action
Target of action
“3-(Pyridin-3-yl)morpholine” is a compound that contains a pyridine and a morpholine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyridine derivatives have been found to bind with high affinity to multiple receptors . Morpholine derivatives have also been reported to possess various biological activities .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with these structures can interact with their targets through various types of chemical bonds and interactions, leading to changes in the targets’ functions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities reported for pyridine and morpholine derivatives, it’s likely that “this compound” could influence multiple pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors, including its chemical structure and the specific biological system it’s interacting with. Pyridine and morpholine derivatives are generally well-absorbed and can distribute throughout the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the diverse activities of pyridine and morpholine derivatives, it could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)morpholine typically involves the reaction of morpholine with a pyridine derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic organic compound.
Morpholine: A heterocyclic amine with both amine and ether functional groups.
Pyrrolidine: A saturated heterocyclic amine with a five-membered ring.
Uniqueness: 3-(Pyridin-3-yl)morpholine combines the structural features of both pyridine and morpholine, offering unique chemical reactivity and biological activity. Its dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-pyridin-3-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJNTZCFOIEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395400 | |
Record name | 3-Pyridin-3-yl morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-25-4 | |
Record name | 3-(3-Pyridinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridin-3-yl morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-3-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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